2-(2-Methylpiperidin-1-yl)nicotinaldehyde
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Overview
Description
2-(2-Methylpiperidin-1-yl)nicotinaldehyde is a chemical compound with the molecular formula C12H16N2O It is a derivative of nicotinaldehyde, where the aldehyde group is attached to a nicotinic acid moiety, and the piperidine ring is substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpiperidin-1-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with 2-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpiperidin-1-yl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where the methyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nicotinic acid derivatives.
Reduction: Nicotinalcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Methylpiperidin-1-yl)nicotinaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives and their potential therapeutic effects.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylpiperidin-1-yl)nicotinaldehyde is primarily related to its interaction with biological targets, such as enzymes and receptors. The piperidine ring and aldehyde group allow it to form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This compound may also interact with specific molecular pathways involved in inflammation and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Nicotinaldehyde: The parent compound, lacking the piperidine ring.
2-Methylpiperidine: The piperidine derivative without the nicotinaldehyde moiety.
Pyridinecarboxaldehydes: Compounds with similar structures but different substituents on the pyridine ring.
Uniqueness
2-(2-Methylpiperidin-1-yl)nicotinaldehyde is unique due to the combination of the nicotinaldehyde and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-(2-methylpiperidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-5-2-3-8-14(10)12-11(9-15)6-4-7-13-12/h4,6-7,9-10H,2-3,5,8H2,1H3 |
InChI Key |
MXGHNGSTEPYBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=C(C=CC=N2)C=O |
Origin of Product |
United States |
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